molecular formula C23H14Cl2N2O3 B11696152 (3E)-1-(2,4-dichlorophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-1-(2,4-dichlorophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11696152
M. Wt: 437.3 g/mol
InChI Key: WIEOQCWWMSXJOM-SFQUDFHCSA-N
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Description

(3E)-1-(2,4-Dichlorophenyl)-3-[(4-nitrophenyl)methylidene]-5-phenyl-2,3-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, nitrophenyl, and phenyl groups attached to a dihydropyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-(2,4-Dichlorophenyl)-3-[(4-nitrophenyl)methylidene]-5-phenyl-2,3-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 4-nitrobenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with phenylhydrazine under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-(2,4-Dichlorophenyl)-3-[(4-nitrophenyl)methylidene]-5-phenyl-2,3-dihydro-1H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3E)-1-(2,4-Dichlorophenyl)-3-[(4-nitrophenyl)methylidene]-5-phenyl-2,3-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-1-(2,4-Dichlorophenyl)-3-[(4-nitrophenyl)methylidene]-5-phenyl-2,3-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, the nitrophenyl group may interact with active sites on enzymes, inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the pyrrolone core.

    4-Nitrobenzaldehyde: Contains the nitrophenyl group but lacks the dichlorophenyl and pyrrolone components.

    Phenylhydrazine: Contains the phenyl group but lacks the dichlorophenyl and nitrophenyl components.

Uniqueness

(3E)-1-(2,4-Dichlorophenyl)-3-[(4-nitrophenyl)methylidene]-5-phenyl-2,3-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H14Cl2N2O3

Molecular Weight

437.3 g/mol

IUPAC Name

(3E)-1-(2,4-dichlorophenyl)-3-[(4-nitrophenyl)methylidene]-5-phenylpyrrol-2-one

InChI

InChI=1S/C23H14Cl2N2O3/c24-18-8-11-21(20(25)14-18)26-22(16-4-2-1-3-5-16)13-17(23(26)28)12-15-6-9-19(10-7-15)27(29)30/h1-14H/b17-12+

InChI Key

WIEOQCWWMSXJOM-SFQUDFHCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)N2C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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